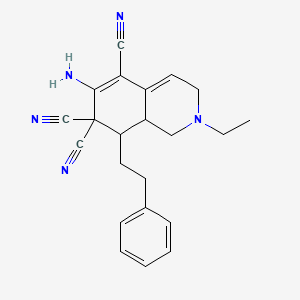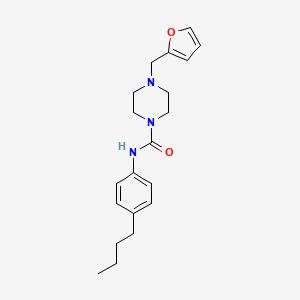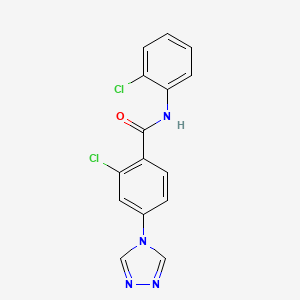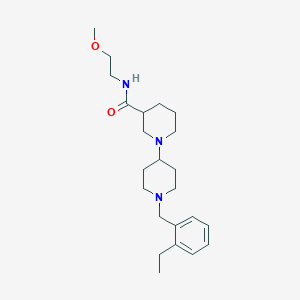![molecular formula C16H24ClN3O B5324441 N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide](/img/structure/B5324441.png)
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide is a synthetic organic compound with a molecular formula of C16H24ClN3O It is characterized by the presence of a chlorophenyl group, a piperazine ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 4-propylpiperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for subsequent steps.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: No specific catalysts are required, but the use of a base is essential to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Quality Control: Analytical methods like HPLC and NMR are used to verify the compound’s purity and structure.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Azides or nitriles, depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Pharmacology: Studied for its effects on the central nervous system, including potential anticonvulsant properties.
Biological Studies: Used in molecular docking studies to understand its interaction with various biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the central nervous system.
Enzymes: Inhibition of specific enzymes involved in microbial or cancer cell metabolism.
Pathways: Modulation of signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure but different pharmacological properties.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another compound with anticonvulsant activity.
Uniqueness
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide is unique due to its specific combination of a chlorophenyl group and a propyl-substituted piperazine ring, which imparts distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-2-7-19-8-10-20(11-9-19)13-16(21)18-12-14-3-5-15(17)6-4-14/h3-6H,2,7-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIIIQZCRZBNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(Benzylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5324359.png)




![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
![6-(methoxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5324409.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)

![1-cyclohexyl-4-[(3-methoxypyridin-2-yl)carbonyl]piperazin-2-one](/img/structure/B5324432.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5324451.png)
![N-(3-fluorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5324458.png)
![methyl 4-[3-(4-chlorobenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5324466.png)
